Ethyl 2-amino-6-methoxybenzoate
Description
Ethyl 2-amino-6-methoxybenzoate is an aromatic ester featuring a methoxy group at the 6-position and an amino group at the 2-position of the benzene ring. These compounds are pivotal in organic synthesis, pharmaceutical intermediates, and supramolecular chemistry due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-amino-6-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3,11H2,1-2H3 |
InChI Key |
JOXONZDQAALCFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-6-methoxybenzoic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for converting esters to alcohols.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-amino-6-methoxybenzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-6-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Researchers use it to study the interactions of esters with biological systems and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-methoxybenzoate (CAS: 7335-26-4)
Methyl 2-amino-6-methoxybenzoate hydrochloride (CAS: 1448009-40-2)
- Structure : Methyl ester derivative with a hydrochloride salt.
- Molecular Formula: C₉H₁₂ClNO₃; Molecular Weight: 217.65 .
- Enhanced solubility in polar solvents (e.g., DMSO) due to the hydrochloride salt . Storage: Requires storage at -80°C for long-term stability, unlike the ethyl variant, which may have different storage needs .
tert-Butyl 2-amino-6-methoxybenzoate (CAS: 1533154-01-6)
- Structure : Features a bulky tert-butyl ester group.
- Molecular Formula: C₁₂H₁₇NO₃; Molecular Weight: 223.27 .
- Key Differences :
Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS: 1183546-09-9)
- Structure : Substitutes the methoxy group with chlorine and adds a methyl group at the 3-position.
- Molecular Formula: C₁₀H₁₂ClNO₂; Molecular Weight: 213.66 .
- Key Differences: Chlorine enhances electrophilicity, making the compound more reactive in cross-coupling reactions.
Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8)
- Structure : Bromine at the 2-position and methoxy at the 3-position.
- Key Differences :
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula; exact values may vary.
Research Findings and Trends
- Electronic Effects: The amino group in this compound enhances electron density at the 2-position, facilitating electrophilic aromatic substitution reactions. This contrasts with halogenated analogs (e.g., bromo or chloro derivatives), where electron-withdrawing groups direct reactivity to specific positions .
- Solubility and Stability : Methyl and ethyl esters exhibit divergent solubility profiles. For example, methyl esters with hydrochloride salts (e.g., GF09345) show superior solubility in DMSO compared to neutral ethyl esters .
- Steric Considerations : Bulky substituents (e.g., tert-butyl) hinder reactivity but improve stability, making them ideal for multi-step syntheses requiring selective deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
